molecular formula C14H20N2O3 B14741790 n-[(2-Methoxyphenyl)carbamoyl]hexanamide CAS No. 6302-78-9

n-[(2-Methoxyphenyl)carbamoyl]hexanamide

Cat. No.: B14741790
CAS No.: 6302-78-9
M. Wt: 264.32 g/mol
InChI Key: SLDSNOIRXRHDOG-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)carbamoyl]hexanamide is an organic compound with the molecular formula C14H20N2O3 It is known for its unique structure, which includes a hexanamide backbone linked to a 2-methoxyphenyl group through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methoxyphenyl)carbamoyl]hexanamide typically involves the reaction of 2-methoxyaniline with hexanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a carbamoylating agent to yield the final product. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methoxyphenyl)carbamoyl]hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-Methoxyphenyl)carbamoyl]hexanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Methoxyphenyl)carbamoyl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Methoxyphenyl)carbamoyl]butanamide
  • N-[(2-Methoxyphenyl)carbamoyl]pentanamide
  • N-[(2-Methoxyphenyl)carbamoyl]heptanamide

Uniqueness

N-[(2-Methoxyphenyl)carbamoyl]hexanamide is unique due to its specific hexanamide backbone, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Properties

CAS No.

6302-78-9

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

N-[(2-methoxyphenyl)carbamoyl]hexanamide

InChI

InChI=1S/C14H20N2O3/c1-3-4-5-10-13(17)16-14(18)15-11-8-6-7-9-12(11)19-2/h6-9H,3-5,10H2,1-2H3,(H2,15,16,17,18)

InChI Key

SLDSNOIRXRHDOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(=O)NC1=CC=CC=C1OC

Origin of Product

United States

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